molecular formula C14H13F2N B12064870 2-[4-(3,4-Difluorophenyl)phenyl]ethan-1-amine

2-[4-(3,4-Difluorophenyl)phenyl]ethan-1-amine

Cat. No.: B12064870
M. Wt: 233.26 g/mol
InChI Key: NBRXHOYXOVTEGW-UHFFFAOYSA-N
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Description

2-[4-(3,4-Difluorophenyl)phenyl]ethan-1-amine is an organic compound that features a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions, connected to another phenyl ring via an ethanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-Difluorophenyl)phenyl]ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-difluorobenzene and 4-bromophenylacetonitrile.

    Grignard Reaction: The 3,4-difluorobenzene undergoes a Grignard reaction with magnesium in dry ether to form the corresponding Grignard reagent.

    Coupling Reaction: The Grignard reagent is then reacted with 4-bromophenylacetonitrile to form the intermediate 2-[4-(3,4-difluorophenyl)phenyl]acetonitrile.

    Reduction: The nitrile group in the intermediate is reduced to an amine using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming the corresponding imine or nitrile derivatives.

    Reduction: Reduction reactions can convert the compound into various amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon is frequently used for reduction reactions.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Various amine derivatives.

    Substitution: Functionalized aromatic compounds with different substituents on the phenyl rings.

Scientific Research Applications

2-[4-(3,4-Difluorophenyl)phenyl]ethan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and liquid crystals.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of fluorinated aromatic compounds with biological systems.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(3,4-Difluorophenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, often leading to inhibition or modulation of their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)ethan-1-amine
  • 2,4-Difluorobenzylamine
  • 2,4-Difluorophenyl isocyanate

Uniqueness

2-[4-(3,4-Difluorophenyl)phenyl]ethan-1-amine is unique due to the presence of two fluorine atoms on the phenyl ring, which significantly alters its chemical properties compared to similar compounds. The difluoro substitution enhances its stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H13F2N

Molecular Weight

233.26 g/mol

IUPAC Name

2-[4-(3,4-difluorophenyl)phenyl]ethanamine

InChI

InChI=1S/C14H13F2N/c15-13-6-5-12(9-14(13)16)11-3-1-10(2-4-11)7-8-17/h1-6,9H,7-8,17H2

InChI Key

NBRXHOYXOVTEGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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